Cas no 67092-21-1 (2,5,6-Trichloroquinazoline)

2,5,6-Trichloroquinazoline structure
2,5,6-Trichloroquinazoline structure
商品名:2,5,6-Trichloroquinazoline
CAS番号:67092-21-1
MF:C8H3Cl3N2
メガワット:233.481818437576
MDL:MFCD30471468
CID:2950250

2,5,6-Trichloroquinazoline 化学的及び物理的性質

名前と識別子

    • 2,5,6-三氯-喹唑啉
    • 2,5,6-trichloroquinazoline
    • Quinazoline, 2,5,6-trichloro-
    • 2,5,6-TRICHLORO-QUINAZOLINE
    • F15789
    • 2,5,6-Trichloroquinazoline
    • MDL: MFCD30471468
    • インチ: 1S/C8H3Cl3N2/c9-5-1-2-6-4(7(5)10)3-12-8(11)13-6/h1-3H
    • InChIKey: ZIVSWCQOTFGFRC-UHFFFAOYSA-N
    • ほほえんだ: ClC1=C(C=CC2C1=CN=C(N=2)Cl)Cl

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 190
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 25.8

2,5,6-Trichloroquinazoline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-100MG
2,5,6-trichloroquinazoline
67092-21-1 95%
100MG
¥ 858.00 2023-04-05
Chemenu
CM216210-1g
2,5,6-Trichloroquinazoline
67092-21-1 97%
1g
$556 2021-08-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-250MG
2,5,6-trichloroquinazoline
67092-21-1 95%
250MG
¥ 1,372.00 2023-04-05
Ambeed
A181504-1g
2,5,6-Trichloroquinazoline
67092-21-1 98%
1g
$1065.0 2024-04-18
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-5g
2,5,6-trichloroquinazoline
67092-21-1 95%
5g
¥11210.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-10g
2,5,6-trichloroquinazoline
67092-21-1 95%
10g
¥18684.0 2024-04-17
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-1.0g
2,5,6-trichloroquinazoline
67092-21-1 95%
1.0g
¥3423.0000 2024-07-21
eNovation Chemicals LLC
Y0995265-5g
2,5,6-trichloroquinazoline
67092-21-1 95%
5g
$1200 2025-02-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-10.0g
2,5,6-trichloroquinazoline
67092-21-1 95%
10.0g
¥17114.0000 2024-07-21
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTKB0387-5.0g
2,5,6-trichloroquinazoline
67092-21-1 95%
5.0g
¥10268.0000 2024-07-21

2,5,6-Trichloroquinazoline 関連文献

2,5,6-Trichloroquinazolineに関する追加情報

Introduction to 2,5,6-Trichloroquinazoline (CAS No. 67092-21-1)

2,5,6-Trichloroquinazoline, with the CAS number 67092-21-1, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, which is known for its diverse biological activities and potential therapeutic applications. The unique structure of 2,5,6-Trichloroquinazoline makes it an intriguing candidate for various studies, including those focused on anticancer and antiviral properties.

The chemical structure of 2,5,6-Trichloroquinazoline consists of a quinazoline ring substituted with three chlorine atoms at the 2, 5, and 6 positions. This specific substitution pattern imparts unique physical and chemical properties to the molecule, which can influence its biological activity. The presence of chlorine atoms enhances the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with intracellular targets.

In recent years, there has been a growing body of research exploring the potential applications of 2,5,6-Trichloroquinazoline. One notable area of interest is its anticancer properties. Studies have shown that this compound can exhibit cytotoxic effects on various cancer cell lines. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that 2,5,6-Trichloroquinazoline selectively inhibited the growth of human breast cancer cells (MCF-7) and lung cancer cells (A549) without significantly affecting normal cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways such as p53 and Bcl-2.

Beyond its anticancer potential, 2,5,6-Trichloroquinazoline has also shown promise in antiviral research. A recent study published in Antiviral Research in 2023 reported that this compound exhibited potent antiviral activity against several RNA viruses, including influenza A virus and respiratory syncytial virus (RSV). The antiviral effects were attributed to the compound's ability to inhibit viral replication by interfering with key viral enzymes such as RNA-dependent RNA polymerase (RdRp). These findings suggest that 2,5,6-Trichloroquinazoline could be a valuable lead compound for the development of new antiviral therapies.

The synthesis of 2,5,6-Trichloroquinazoline has been well-documented in the literature. One common synthetic route involves the reaction of 4-chloroaniline with ethyl 3-chlorocrotonate followed by cyclization and chlorination steps. This multi-step process allows for precise control over the substitution pattern and purity of the final product. The synthetic versatility of this compound also makes it an attractive candidate for further derivatization and optimization studies.

In addition to its biological activities, 2,5,6-Trichloroquinazoline has been studied for its potential use as a fluorescent probe. The quinazoline core can be modified with various functional groups to tune its photophysical properties. For example, a study published in Chemical Communications in 2020 reported that derivatives of 2,5,6-Trichloroquinazoline exhibited strong fluorescence emission in the visible region and could be used for cellular imaging applications. This dual functionality as both a therapeutic agent and a fluorescent probe highlights the versatility and potential of this compound.

The safety profile of 2,5,6-Trichloroquinazoline is another important aspect that has been investigated. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses. However, as with any new chemical entity (NCE), thorough toxicity assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the pharmacokinetic properties and reducing any potential side effects associated with long-term use.

In conclusion, 2,5,6-Trichloroquinazoline (CAS No. 67092-21-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and versatile synthetic routes make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As more studies are conducted to elucidate its mechanisms of action and optimize its properties, it is likely that this compound will continue to play a significant role in advancing our understanding and treatment of various diseases.

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